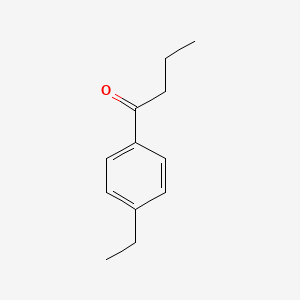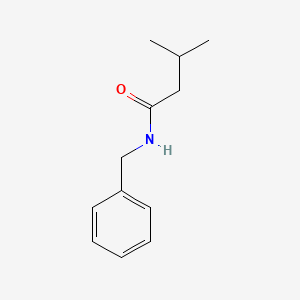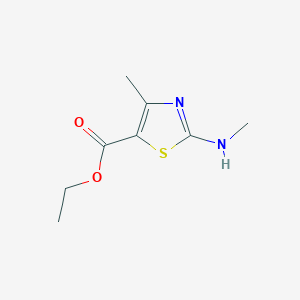
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid
Overview
Description
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Isoxazoles, the class of compounds to which this molecule belongs, are known to have a broad spectrum of targets and exhibit high biological activity . They are used in the development of new therapeutic agents with increased potency and lower toxicity .
Mode of Action
Isoxazoles are known to interact with biological targets based on their chemical diversity . The mode of action of isoxazoles generally involves binding to the biological targets, leading to changes in the function of these targets .
Biochemical Pathways
Isoxazoles are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to various therapeutic effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Isoxazoles are known to have various biological activities, including anticancer, anti-inflammatory, and antibacterial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isoxazoles .
Preparation Methods
The synthesis of 5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine derivatives with suitable isoxazole precursors under controlled conditions. For instance, the cyclization of intermediate compounds using hydroxylamine hydrochloride in methanolic conditions can yield the desired isoxazole derivative . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid can be compared with other isoxazole derivatives, such as:
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar in structure but with a phenyl group instead of a pyridinyl group.
3-Methyl-5-phenylisoxazole-4-carboxylic acid: Another isomer with different substitution patterns on the isoxazole ring
These comparisons highlight the unique properties of this compound, particularly its pyridinyl substitution, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-methyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSNIYFVPQDCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1636292.png)



![1-[(2,4-Difluorophenyl)sulfonyl]piperazine](/img/structure/B1636315.png)





